N-(4-fluorobenzyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
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Description
N-(4-fluorobenzyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H13FN4O2S and its molecular weight is 308.33. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Research has highlighted the synthesis and biological evaluation of novel derivatives that show potential anticonvulsant activity. The study by Liu et al. (2016) synthesized new benzotriazoles with mercapto-triazole and other heterocycle substituents, evaluated for their anticonvulsant activity, and neurotoxicity. Among these compounds, derivatives exhibited potent effects, with significant protection indices compared to standard drugs, indicating their potential as anticonvulsant agents (Liu, Zhang, Jin, & Quan, 2016).
Antifungal and Apoptotic Effects
Compounds with triazole-oxadiazole structures have been explored for their antifungal and apoptotic effects against Candida species. Çavușoğlu et al. (2018) discovered that certain compounds exhibited potent antifungal activity and confirmed apoptotic effects on Candida via Annexin V-PI with flow cytometry, suggesting their utility in treating fungal infections and understanding their mechanisms of action (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Analyzing Transporter Binding Effects
Robins et al. (2010) focused on synthesizing and evaluating compounds for their binding effects on human equilibrative nucleoside transporter 1 (hENT1), which is crucial for predicting the antitumor efficacy of gemcitabine. This research provides insights into the development of diagnostic tools or treatments enhancing gemcitabine's effectiveness in cancer therapy (Robins, Peng, Damaraju, Mowles, Barron, Tackaberry, Young, & Cass, 2010).
Anti-inflammatory Activity
The synthesis of novel N-(3-chloro-4-fluorophenyl) derivatives by Sunder and Maleraju (2013) explored compounds for their anti-inflammatory activity. Certain synthesized acetamides showed significant activity, highlighting their potential in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Imaging Translocator Protein in Ischemic Brain
Fujinaga et al. (2018) developed novel radiotracers for positron emission tomography (PET) imaging of the translocator protein (TSPO) in ischemic brain, indicating the application of such compounds in diagnosing and studying neuroinflammation (Fujinaga, Kumata, Zhang, Hatori, Yamasaki, Mori, Ohkubo, Xie, Nengaki, & Zhang, 2018).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O2S/c1-8-12(20)16-13(18-17-8)21-7-11(19)15-6-9-2-4-10(14)5-3-9/h2-5H,6-7H2,1H3,(H,15,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPYAGAVPCBSGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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